Propan-2-yl 4,5-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
Isopropyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate is an organic compound with the molecular formula C18H21NO3S and a molecular weight of 331.42924 g/mol . This compound belongs to the class of thiophene carboxylates, which are known for their diverse applications in various fields of chemistry and industry.
Preparation Methods
The synthesis of isopropyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate involves several steps, typically starting with the preparation of the thiophene ring. The synthetic route may include the following steps:
Formation of the Thiophene Ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.
Introduction of Substituents: The methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Esterification: Finally, the isopropyl ester can be formed through esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Isopropyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases or acids for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isopropyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of isopropyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Isopropyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Isopropyl 4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate: This compound has a similar structure but with a different position of the methyl group on the benzoyl ring.
3-[Isopropyl (4-Methylbenzoyl)Amino]-5-Phenylthiophene-2-Carboxylic Acid: Another related compound with a phenyl group instead of a methyl group on the thiophene ring.
The uniqueness of isopropyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H21NO3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
propan-2-yl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO3S/c1-10(2)22-18(21)15-12(4)13(5)23-17(15)19-16(20)14-9-7-6-8-11(14)3/h6-10H,1-5H3,(H,19,20) |
InChI Key |
BPZHAZUUHVNVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC(C)C |
Origin of Product |
United States |
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